1-[(4-Methyl-3-nitrophenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(BENZENESULFONYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDINE is a complex organic compound that belongs to the class of sulfonyl imidazolidines This compound is characterized by the presence of two sulfonyl groups attached to an imidazolidine ring, with one of the sulfonyl groups being substituted with a methyl group and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BENZENESULFONYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDINE typically involves the following steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by the reaction of ethylenediamine with formaldehyde under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting the imidazolidine with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the 4-Methyl-3-Nitrobenzenesulfonyl Group: The 4-methyl-3-nitrobenzenesulfonyl group can be introduced by reacting the intermediate product with 4-methyl-3-nitrobenzenesulfonyl chloride under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(BENZENESULFONYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted imidazolidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(BENZENESULFONYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDINE has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(BENZENESULFONYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDINE: Lacks the nitro group, which may result in different chemical and biological properties.
1-(BENZENESULFONYL)-3-(4-NITROBENZENESULFONYL)IMIDAZOLIDINE: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(BENZENESULFONYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)PYRROLIDINE: Contains a pyrrolidine ring instead of an imidazolidine ring, which may influence its chemical behavior and applications.
Uniqueness
1-(BENZENESULFONYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDINE is unique due to the presence of both a methyl group and a nitro group on the benzenesulfonyl moiety, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C16H17N3O6S2 |
---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-3-(4-methyl-3-nitrophenyl)sulfonylimidazolidine |
InChI |
InChI=1S/C16H17N3O6S2/c1-13-7-8-15(11-16(13)19(20)21)27(24,25)18-10-9-17(12-18)26(22,23)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 |
InChI-Schlüssel |
TYHDKYXITYHVRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.